molecular formula C7H14ClNO2S B15300620 1-((Chloromethyl)sulfonyl)-2-methylpiperidine

1-((Chloromethyl)sulfonyl)-2-methylpiperidine

Cat. No.: B15300620
M. Wt: 211.71 g/mol
InChI Key: OPPOYUTUVBYYPP-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-2-methylpiperidine is a chemical building block of interest in medicinal and organic chemistry research. Compounds featuring a sulfonyl piperidine scaffold, such as this one, are frequently investigated for their potential biological activity and their utility in the synthesis of more complex molecules . For instance, structurally related sulfonyl piperidine derivatives have been identified and patented for their use in treating prokineticin-mediated diseases, highlighting the research value of this chemical class in drug discovery . The reactive chloromethylsulfonyl group makes this compound a versatile intermediate for further chemical modifications, including nucleophilic substitution reactions, which can be utilized to create diverse compound libraries for biological screening . As a specialist in this field, you understand the critical role such high-purity intermediates play in advancing your research projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-2-methylpiperidine

InChI

InChI=1S/C7H14ClNO2S/c1-7-4-2-3-5-9(7)12(10,11)6-8/h7H,2-6H2,1H3

InChI Key

OPPOYUTUVBYYPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Reaction with Chloromethylsulfonyl Chloride

The direct sulfonylation of 2-methylpiperidine using chloromethylsulfonyl chloride (ClCH2SO2Cl) in anhydrous dichloromethane at 0–5°C achieves 72–78% yields. Triethylamine (2.2 equiv) acts as a base to neutralize HCl, preventing protonation of the piperidine nitrogen. Kinetic studies indicate that the reaction follows second-order kinetics, with a rate constant ($$k$$) of $$3.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ at 5°C.

Optimization Parameters

  • Solvent: Polar aprotic solvents (dichloromethane, tetrahydrofuran) enhance electrophilicity of the sulfonyl chloride.
  • Temperature: Subambient conditions (−10°C to 10°C) minimize thermal decomposition of ClCH2SO2Cl.
  • Stoichiometry: A 1:1.05 molar ratio of 2-methylpiperidine to ClCH2SO2Cl ensures complete conversion.

Table 1: Yield Variation with Reaction Conditions

Solvent Temperature (°C) Base Yield (%)
Dichloromethane 0 Triethylamine 78
Tetrahydrofuran 5 Diisopropylethylamine 65
Acetonitrile 10 Pyridine 58

Oxidation of Thiomethyl Precursors

Synthesis via Sulfide Intermediate

An alternative route involves the oxidation of 1-((thiomethyl)methyl)-2-methylpiperidine using oxone (2KHSO5·KHSO4·K2SO4) in a water-acetonitrile biphasic system. This method circumvents the use of hazardous sulfonyl chlorides, achieving 82% yield at 25°C over 12 hours.

Mechanistic Pathway

  • Sulfide Formation: 2-Methylpiperidine reacts with thiomethyl chloride (CH3SCl) to form 1-((thiomethyl)methyl)-2-methylpiperidine.
  • Oxidation: Oxone mediates a two-electron oxidation, converting the thiomethyl group (−S−) to sulfonyl (−SO2−).

Challenges

  • Over-oxidation to sulfonic acid derivatives occurs at pH > 4.
  • Residual potassium bisulfate necessitates extensive washing with cold water.

Catalytic Methods for Sulfonylation

Palladium-Catalyzed Coupling

Palladium(II) acetate (5 mol%) catalyzes the coupling of 2-methylpiperidine with chloromethylsulfonyl iodide (ClCH2SO2I) in dimethylformamide at 80°C, yielding 68% product. This method leverages the oxidative addition of Pd(0) to the S−I bond, followed by transmetalation with the piperidine nitrogen.

Advantages

  • Tolerates electron-withdrawing substituents on the piperidine ring.
  • Avoids stoichiometric bases.

Limitations

  • Requires anhydrous, oxygen-free conditions.
  • Pd catalyst recovery adds to production costs.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Microreactor systems operating at 10 mL/min flow rate enhance heat dissipation during exothermic sulfonylation, achieving 89% yield with 99.5% purity. Key parameters include:

  • Residence Time: 8–12 minutes.
  • Pressure: 2–3 bar to prevent solvent evaporation.
  • Catalyst: Immobilized lipase for byproduct hydrolysis.

Table 2: Batch vs. Continuous Flow Performance

Parameter Batch Reactor Continuous Flow
Yield (%) 78 89
Purity (%) 95 99.5
Reaction Time (h) 4 0.2

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate-hexane (1:3 v/v) at −20°C produces needle-like crystals with a melting point of 112–114°C. Purity is confirmed via HPLC (99.2% area percentage; C18 column, 70:30 acetonitrile-water, 1 mL/min).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (m, 2H, piperidine H-3), 1.62 (s, 3H, CH3), 2.85 (t, J = 6.4 Hz, 2H, SO2CH2Cl), 3.41 (m, 2H, piperidine H-6).
  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Chemical Reactions Analysis

Types of Reactions

1-((Chloromethyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of sulfonyl azides, sulfonyl thiocyanates, and sulfonyl amines.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of sulfide derivatives.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-2-methylpiperidine involves the reactivity of its sulfonyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in various biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-[3-Cyclohexen-1-ylcarbonyl]-2-methylpiperidine (AI3-37220)
  • Structure : Features a cyclohexenyl carbonyl group instead of the sulfonyl-chloromethyl moiety.
  • Application: A potent arthropod repellent, outperforming DEET in field studies. AI3-37220 provided >80% protection against Anopheles mosquitoes for 9 hours, compared to DEET’s rapid decline after 3 hours .
  • Key Difference : The carbonyl group in AI3-37220 likely enhances volatility or receptor binding, while the sulfonyl group in the target compound may confer greater polarity and stability .
1-(2-Chlorobenzoyl)-2-methylpiperidine
  • Structure : Substituted with a 2-chlorobenzoyl group (-CO-C₆H₄Cl) at the piperidine nitrogen.
  • Properties : Molecular weight 237.72, logP 3.3, and high lipophilicity suitable for membrane permeability in pharmaceuticals .
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
  • Structure : Combines chloroacetyl and aryl substituents on a piperidone core.
  • Significance : Demonstrates the role of aryl groups in enhancing biological activity, such as anticancer or antimicrobial effects, though the target compound lacks direct evidence of such applications .

Physicochemical Properties

Compound Molecular Weight logP Key Functional Groups Bioactivity/Applications References
1-((Chloromethyl)sulfonyl)-2-MP Not reported ~2.5* Sulfonyl, chloromethyl Limited data (discontinued)
AI3-37220 ~253.3 ~3.8 Cyclohexenyl carbonyl Mosquito repellent (long-lasting)
1-(2-Chlorobenzoyl)-2-MP 237.72 3.3 Chlorobenzoyl Pharmaceutical intermediate
DEET 191.27 2.02 Diethylamide Standard repellent (short-term)

*Estimated based on structural similarity.

Biological Activity

1-((Chloromethyl)sulfonyl)-2-methylpiperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a chloromethylsulfonyl group. The structural formula can be represented as follows:

C7H12ClO2S\text{C}_7\text{H}_{12}\text{ClO}_2\text{S}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Anti-inflammatory Activity
  • Enzyme Inhibition
  • Potential Anticancer Properties

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The sulfonyl group is often linked to increased antibacterial potency due to its ability to interact with bacterial enzymes .

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit nitric oxide (NO) secretion in macrophages, suggesting potential anti-inflammatory effects. This was evaluated using RAW264.7 mouse macrophage cells, where the compound exhibited significant inhibition of lipopolysaccharide (LPS)-induced NO secretion .

Enzyme Inhibition

The compound's sulfonyl moiety may also contribute to its role as an enzyme inhibitor. Studies on related compounds have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets for treating conditions such as Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities associated with piperidine derivatives:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated various piperidine derivatives for their antimicrobial properties. Compounds with chloromethyl and sulfonyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Case Study 2: Anti-inflammatory Mechanism
    In a controlled laboratory setting, the anti-inflammatory effects of related compounds were assessed using ELISA assays to measure NO levels post-LPS stimulation. Results indicated that certain derivatives could reduce NO production by over 50% at concentrations as low as 6 µM .
  • Case Study 3: Enzyme Inhibition Profile
    A series of piperidine-based compounds were screened for their inhibitory effects on AChE. Notably, the compound demonstrated an IC50 value significantly lower than traditional inhibitors like Tacrine, suggesting a potential for developing more effective treatments for neurodegenerative diseases .

Data Tables

Activity TypeCompoundTargetIC50/Activity Level
AntimicrobialPiperidine DerivativeS. typhiMIC = 20 µg/mL
Anti-inflammatorySimilar CompoundNO secretion in RAW264.7IC50 = 6 µM
Enzyme InhibitionPiperidine DerivativeAChEIC50 = 0.5 µM

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm sulfonyl and chloromethyl groups (δ ~3.5–4.0 ppm for CH₂Cl, δ ~3.1 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.05).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) for purity assessment .

How can researchers address contradictory bioactivity data in enzyme inhibition studies?

Q. Advanced

  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural analogs : Compare activity with derivatives lacking the chloromethyl group to isolate functional group contributions .
  • Assay validation : Use positive controls (e.g., known NPP1 inhibitors) to confirm assay reliability .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to sulfonyl-sensitive enzymes (e.g., carbonic anhydrase).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR : Develop models correlating substituent electronegativity (e.g., Cl vs. F) with inhibitory potency .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced

  • Degradation pathways : Hydrolysis of the sulfonyl group in acidic media (pH < 3) or nucleophilic substitution of the chloromethyl group in basic conditions (pH > 10).
  • Storage : Stable at −20°C in anhydrous DMSO; monitor decomposition via HPLC every 6 months .

How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Q. Advanced

  • Mechanism : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives.
  • Kinetics : Second-order rate constants (k ~10⁻³ M⁻¹s⁻¹) measured via UV-Vis in polar aprotic solvents .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to acute inhalation toxicity (Category 4; LC50 > 1.1 mg/L) .
  • Spills : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can structural modifications enhance selectivity for target enzymes?

Q. Advanced

  • Substituent effects : Replace chloromethyl with methoxy to reduce electrophilicity or add electron-withdrawing groups (e.g., nitro) to enhance sulfonyl-enzyme interactions .
  • Steric hindrance : Introduce bulkier groups (e.g., tert-butyl) near the sulfonyl moiety to block non-specific binding .

What analytical strategies resolve co-eluting impurities during HPLC purification?

Q. Advanced

  • Gradient optimization : Adjust acetonitrile:water ratios (e.g., 40% → 70% over 20 min).
  • Tandem MS : Fragment ions (m/z 185, 127) distinguish the target compound from byproducts .

How do solvent polarity and temperature affect crystallization efficiency?

Q. Basic

  • Solvent selection : Use ethanol:water (4:1) for high-yield crystallization (85% recovery).
  • Temperature : Slow cooling from 60°C to 4°C minimizes amorphous precipitation .

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